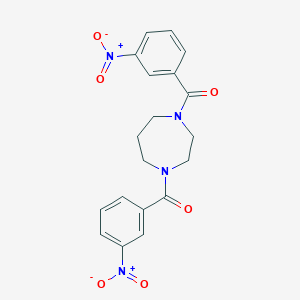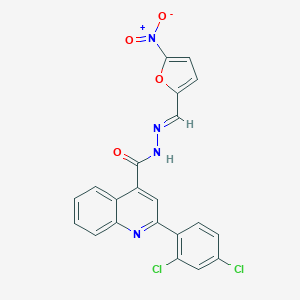![molecular formula C16H15FN2OS B445493 N'~3~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE](/img/structure/B445493.png)
N'~3~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a fluorobenzylidene group attached to a tetrahydrobenzothiophene ring through a carbohydrazide linkage. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Analyse Chemischer Reaktionen
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has a similar structure but with a fluorine atom at the 4-position instead of the 3-position.
N’-(3-chlorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has a chlorine atom instead of a fluorine atom at the 3-position.
N’-(3,4-dimethoxybenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has two methoxy groups at the 3 and 4 positions of the benzylidene ring.
These similar compounds may exhibit different biological activities and properties due to the variations in their chemical structures.
Eigenschaften
Molekularformel |
C16H15FN2OS |
|---|---|
Molekulargewicht |
302.4g/mol |
IUPAC-Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H15FN2OS/c17-12-5-3-4-11(8-12)9-18-19-16(20)14-10-21-15-7-2-1-6-13(14)15/h3-5,8-10H,1-2,6-7H2,(H,19,20)/b18-9+ |
InChI-Schlüssel |
FXGPZKOMGUCXQE-GIJQJNRQSA-N |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC(=CC=C3)F |
Isomerische SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N/N=C/C3=CC(=CC=C3)F |
Kanonische SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445412.png)
![ethyl 4-{5-[(E)-(2-{[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B445413.png)


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B445423.png)



![N-[1-(4-methylphenyl)propyl]-1-adamantanecarboxamide](/img/structure/B445429.png)
![Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B445430.png)
![2-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445432.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445433.png)
![5-[(2-naphthyloxy)methyl]-N'-(4-propoxybenzylidene)-2-furohydrazide](/img/structure/B445434.png)
![N-(3-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445435.png)
